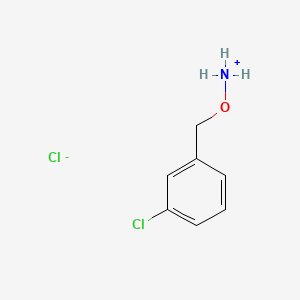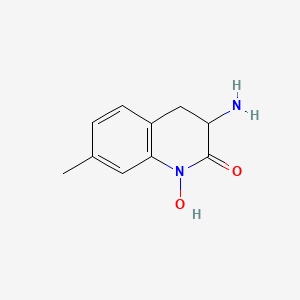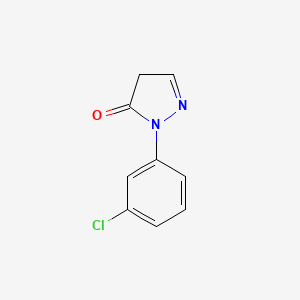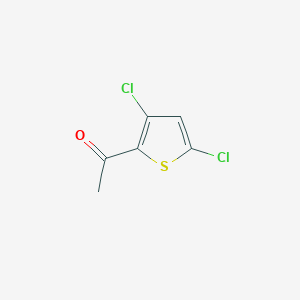
(-)-2,3-Dihydro-5,7-dihydroxy-2-methyl-4-quinolone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(-)-2,3-Dihydro-5,7-dihydroxy-2-methyl-4-quinolone: is a chemical compound belonging to the quinolone family Quinolones are known for their diverse biological activities, including antibacterial, antiviral, and anticancer properties
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (-)-2,3-Dihydro-5,7-dihydroxy-2-methyl-4-quinolone typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the condensation of 2-methyl-3,5-dihydroxybenzaldehyde with an appropriate amine, followed by cyclization using a suitable catalyst. The reaction conditions often involve moderate temperatures and inert atmospheres to prevent unwanted side reactions.
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow synthesis and automated reaction monitoring can be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: (-)-2,3-Dihydro-5,7-dihydroxy-2-methyl-4-quinolone can undergo oxidation reactions, leading to the formation of quinone derivatives.
Reduction: Reduction reactions can convert the compound into its corresponding hydroquinone form.
Substitution: The compound can participate in substitution reactions, where functional groups on the quinolone ring are replaced by other groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Substitution reactions may involve reagents like halogens or alkylating agents under acidic or basic conditions.
Major Products Formed:
Oxidation: Quinone derivatives.
Reduction: Hydroquinone derivatives.
Substitution: Various substituted quinolone derivatives depending on the reagents used.
Scientific Research Applications
Chemistry: In chemistry, (-)-2,3-Dihydro-5,7-dihydroxy-2-methyl-4-quinolone is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and pathways.
Biology: In biological research, this compound is studied for its potential as an enzyme inhibitor. Its ability to interact with specific enzymes makes it a valuable tool for understanding enzyme mechanisms and developing new therapeutic agents.
Medicine: In medicine, this compound is investigated for its potential anticancer properties. Studies have shown that it can inhibit the growth of certain cancer cells, making it a promising candidate for drug development.
Industry: In the industrial sector, this compound is used in the development of new materials with specific properties. Its ability to undergo various chemical reactions makes it a versatile component in material science.
Mechanism of Action
The mechanism of action of (-)-2,3-Dihydro-5,7-dihydroxy-2-methyl-4-quinolone involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to the active site of enzymes, inhibiting their activity and affecting various biochemical pathways. This interaction can lead to the inhibition of cell growth and proliferation, particularly in cancer cells.
Comparison with Similar Compounds
2-Methyl-4-quinolone: Shares the quinolone core structure but lacks the dihydroxy groups.
5,7-Dihydroxy-2-methyl-4-quinolone: Similar structure but without the dihydro moiety.
2,3-Dihydro-4-quinolone: Lacks the methyl and dihydroxy groups.
Uniqueness: (-)-2,3-Dihydro-5,7-dihydroxy-2-methyl-4-quinolone is unique due to the presence of both dihydroxy and dihydro moieties, which contribute to its distinct chemical reactivity and biological activity
Properties
CAS No. |
65511-03-7 |
|---|---|
Molecular Formula |
C10H11NO3 |
Molecular Weight |
193.20 g/mol |
IUPAC Name |
5,7-dihydroxy-2-methyl-2,3-dihydro-1H-quinolin-4-one |
InChI |
InChI=1S/C10H11NO3/c1-5-2-8(13)10-7(11-5)3-6(12)4-9(10)14/h3-5,11-12,14H,2H2,1H3 |
InChI Key |
BNEPFPNDLPNULY-UHFFFAOYSA-N |
Isomeric SMILES |
C[C@H]1CC(=O)C2=C(N1)C=C(C=C2O)O |
Canonical SMILES |
CC1CC(=O)C2=C(N1)C=C(C=C2O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![3,5,9,11-tetrazatetracyclo[6.6.1.02,6.011,15]pentadeca-1(14),2,4,6,8(15),9,12-heptaene](/img/structure/B11902472.png)
![2-(Furan-2-yl)-6-methylimidazo[1,2-a]pyridine](/img/structure/B11902476.png)

![7-Isobutyl-2,7-diazaspiro[4.5]decane](/img/structure/B11902481.png)

![(4-Chloro-2-methyl-7H-pyrrolo[2,3-d]pyrimidin-5-yl)methanol](/img/structure/B11902492.png)

![5-Fluoro-2-[(pyrrolidin-2-yl)methoxy]pyrimidine](/img/structure/B11902508.png)





